Cas no 2228224-79-9 (4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole)
4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole
- EN300-1765603
- 2228224-79-9
-
- Inchi: 1S/C9H12N2/c1-4-5-6-9-7-11(3)10-8(9)2/h1,7H,5-6H2,2-3H3
- InChI Key: GARMZPKFCQHBAE-UHFFFAOYSA-N
- SMILES: N1(C)C=C(C(C)=N1)CCC#C
Computed Properties
- Exact Mass: 148.100048391g/mol
- Monoisotopic Mass: 148.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 17.8Ų
4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1765603-1g |
4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole |
2228224-79-9 | 1g |
$1485.0 | 2023-09-20 | ||
| Enamine | EN300-1765603-5g |
4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole |
2228224-79-9 | 5g |
$4309.0 | 2023-09-20 | ||
| Enamine | EN300-1765603-10g |
4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole |
2228224-79-9 | 10g |
$6390.0 | 2023-09-20 | ||
| Enamine | EN300-1765603-0.05g |
4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole |
2228224-79-9 | 0.05g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1765603-0.1g |
4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole |
2228224-79-9 | 0.1g |
$1307.0 | 2023-09-20 | ||
| Enamine | EN300-1765603-0.25g |
4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole |
2228224-79-9 | 0.25g |
$1366.0 | 2023-09-20 | ||
| Enamine | EN300-1765603-0.5g |
4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole |
2228224-79-9 | 0.5g |
$1426.0 | 2023-09-20 | ||
| Enamine | EN300-1765603-1.0g |
4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole |
2228224-79-9 | 1g |
$1485.0 | 2023-06-03 | ||
| Enamine | EN300-1765603-2.5g |
4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole |
2228224-79-9 | 2.5g |
$2912.0 | 2023-09-20 | ||
| Enamine | EN300-1765603-5.0g |
4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole |
2228224-79-9 | 5g |
$4309.0 | 2023-06-03 |
4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole
Recent Advances in the Study of 4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole (CAS: 2228224-79-9) in Chemical Biology and Pharmaceutical Research
The compound 4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole (CAS: 2228224-79-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole core and alkyne functional group, has shown promising potential in various applications, including drug discovery, chemical probes, and bioconjugation strategies. Recent studies have explored its synthetic utility, biological activity, and mechanistic insights, positioning it as a valuable scaffold for further investigation.
One of the key areas of interest is the role of 4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole in click chemistry applications. The alkyne moiety in this compound enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it a versatile tool for bioconjugation and labeling studies. Researchers have leveraged this property to develop novel probes for imaging and targeting specific biomolecules, such as proteins and nucleic acids, in complex biological systems.
In addition to its utility in click chemistry, recent studies have investigated the pharmacological potential of 4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole. Preliminary screenings have revealed its activity against certain enzymatic targets, including kinases and proteases, which are critical in various disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit inhibitory effects on a subset of protein kinases involved in cancer cell proliferation. These findings suggest its potential as a lead compound for the development of new anticancer agents.
The synthetic accessibility of 4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole has also been a focus of recent research. Advances in catalytic methods have enabled more efficient and scalable routes to its synthesis, facilitating its broader application in medicinal chemistry. For example, a recent report in Organic Letters highlighted a palladium-catalyzed coupling strategy that significantly improves the yield and purity of this compound, addressing previous challenges in its large-scale production.
Looking ahead, the continued exploration of 4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole is expected to uncover new opportunities in drug discovery and chemical biology. Its dual functionality as a reactive handle and a bioactive scaffold makes it a compelling candidate for multidisciplinary research. Future studies may focus on optimizing its pharmacokinetic properties, expanding its target repertoire, and exploring its applications in emerging therapeutic areas such as targeted protein degradation and immunotherapy.
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